molecular formula C21H19BrN2O4S B2536982 5-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide CAS No. 898429-72-6

5-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Cat. No. B2536982
CAS RN: 898429-72-6
M. Wt: 475.36
InChI Key: UDWUMCHDUVOJHO-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide” is a complex organic molecule. It contains a tosyl group, which is a univalent functional group with the chemical formula −SO2−C6H4−CH3 . The tosyl group is usually derived from the compound tosyl chloride, CH3C6H4SO2Cl . The compound also contains a 1,2,3,4-tetrahydroquinoline moiety, which is an important class of isoquinoline alkaloids .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including a bromo group, a tosyl group, a tetrahydroquinoline moiety, and a furan-2-carboxamide moiety. The tosyl group consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur . The exact molecular structure of this compound would require more specific data or computational modeling to determine.

Scientific Research Applications

Drug Delivery Systems

The unique structure of this compound could make it suitable for drug delivery applications. Researchers might explore its use as a carrier for targeted drug delivery, taking advantage of its solubility, stability, and potential interactions with specific receptors.

For additional references and details, you can explore the following sources:

  • Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612
  • Sandford, C., & Aggarwal, V. K. (2017). Catalytic protodeboronation of pinacol boronic esters: formal anti … Chemical Communications, 53, 5481-5494
  • Andrade, C. H., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-10

properties

IUPAC Name

5-bromo-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c1-14-4-8-17(9-5-14)29(26,27)24-12-2-3-15-6-7-16(13-18(15)24)23-21(25)19-10-11-20(22)28-19/h4-11,13H,2-3,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWUMCHDUVOJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

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